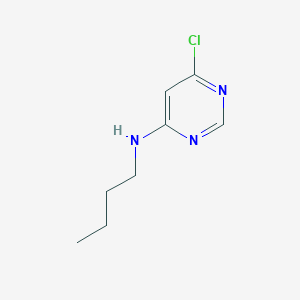
N-butyl-6-chloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-6-chloropyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3 . It has an average mass of 185.654 Da and a monoisotopic mass of 185.071976 Da .
Molecular Structure Analysis
The molecular structure of “N-butyl-6-chloropyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butylamino group and at the 6-position with a chlorine atom .Applications De Recherche Scientifique
Amination Processes
The amination of halogenated pyrimidines, including compounds similar to N-butyl-6-chloropyrimidin-4-amine, has been studied for its utility in synthesizing amino-substituted pyrimidines. These processes often involve the treatment of halogenated pyrimidines with potassium amide in liquid ammonia, leading to the formation of amino-substituted derivatives. Such transformations are influenced by the choice of halogen and the accessibility of the pyrimidine nucleus, affecting the mechanism of amination. This area of research is crucial for the development of new synthetic methodologies in organic chemistry (Rasmussen & Plas, 2010).
Molecular Recognition and Binding
The synthesis and binding properties of amine-containing, cytosine-based ditopic receptors demonstrate the ability of these compounds to complex with guanosine monophosphate (GMP), showcasing the potential of N-butyl-6-chloropyrimidin-4-amine derivatives in molecular recognition and binding studies. Such compounds, which include base pairing and ammonium electrostatic binding subunits, are expected to serve as efficient receptors for prototypical purine-derived substrates, highlighting their applications in biochemical and pharmaceutical research (Furuta, Magda, & Sessler, 1991).
Antihypertensive and Antitumor Activities
Derivatives of N-butyl-6-chloropyrimidin-4-amine have been evaluated for their potential in medical applications, including their antihypertensive and antitumor activities. For instance, certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown the ability to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, suggesting their utility as antihypertensive agents. Moreover, some derivatives have exhibited significant antitumor activities, underscoring the importance of such compounds in the development of new therapeutic agents (Bennett et al., 1981); (De-qing, 2011).
Synthesis and Optimization
The synthesis of new N-arylpyrimidin-2-amine derivatives, including those related to N-butyl-6-chloropyrimidin-4-amine, involves optimized Buchwald-Hartwig amination conditions. This research contributes to the field of organic synthesis, providing a methodology for the preparation of heterocyclic compounds, which are crucial in pharmaceutical development (El-Deeb, Ryu, & Lee, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
N-butyl-6-chloropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGITJOGBLZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650004 |
Source


|
| Record name | N-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-chloropyrimidin-4-amine | |
CAS RN |
26423-00-7 |
Source


|
| Record name | N-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














